molecular formula C16H14N4S B1223549 3-(9-carbazolylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione

3-(9-carbazolylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione

Cat. No. B1223549
M. Wt: 294.4 g/mol
InChI Key: IJTCUQCTNPSRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(9-carbazolylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione is a member of carbazoles.

Scientific Research Applications

Antimicrobial Activities

  • Compounds structurally related to 3-(9-carbazolylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione have demonstrated antimicrobial properties. For instance, some derivatives showed significant antibacterial activity against Gram-positive bacteria (Dogan, Büyüktimkin, Rollas, Yemni, & Çevikbaş, 1997).

Crystal Structure Analysis

  • Research on the crystal structure of related compounds helps understand their chemical properties and potential applications. A study analyzing the crystal structure of a similar compound provided detailed insights into its molecular geometry and interaction potentials (Xu, Liang-zhong, Shang, Yu-qing, Yu, Guan-Ping, Li, Kai, & Si, Guo-dong, 2006).

Antioxidative Activity

  • Derivatives of this compound have been synthesized and evaluated for antioxidative activities. Notably, one specific derivative exhibited excellent antioxidant activity, surpassing that of certain antibiotics (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2014).

Pharmaceutical Research

  • Various derivatives of 1,2,4-triazole, which is structurally related to the compound , have been synthesized and tested for potential pharmaceutical applications, including anti-inflammatory and antimicrobial properties (Dawood, Farag, & Abdel‐Aziz, 2005).

Luminescent and Nonlinear Optical Properties

properties

Product Name

3-(9-carbazolylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione

Molecular Formula

C16H14N4S

Molecular Weight

294.4 g/mol

IUPAC Name

3-(carbazol-9-ylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14N4S/c1-19-15(17-18-16(19)21)10-20-13-8-4-2-6-11(13)12-7-3-5-9-14(12)20/h2-9H,10H2,1H3,(H,18,21)

InChI Key

IJTCUQCTNPSRDK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)CN2C3=CC=CC=C3C4=CC=CC=C42

solubility

1.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(9-carbazolylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione
Reactant of Route 2
3-(9-carbazolylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione
Reactant of Route 3
Reactant of Route 3
3-(9-carbazolylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione
Reactant of Route 4
3-(9-carbazolylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione
Reactant of Route 5
3-(9-carbazolylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione
Reactant of Route 6
3-(9-carbazolylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione

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